2-bromo-6-[(methylamino)methyl]phenolhydrochloride
Description
Contextualization within Brominated Phenolic Amines
Brominated phenolic compounds are a broad class of chemicals that have been the subject of extensive research due to their diverse biological activities. mdpi.com The introduction of a bromine atom to a phenol (B47542) ring can significantly alter its electronic properties and reactivity, often enhancing its biological efficacy. nih.gov Natural and synthetic bromophenols have demonstrated a range of activities, including antioxidant and anti-inflammatory effects. mdpi.com
The addition of an aminomethyl group to a phenolic structure, creating a phenolic amine, introduces a basic nitrogen center, which can participate in hydrogen bonding and ionic interactions. nih.gov This functional group is often associated with pharmacological activity. nih.gov Therefore, 2-bromo-6-[(methylamino)methyl]phenol (B1445018) hydrochloride belongs to a class of compounds with significant potential for investigation in medicinal chemistry and related fields.
Historical Perspectives on Related Phenolic and Aminomethyl Compounds in Academic Research
The study of phenolic compounds has a long and rich history in chemistry and biology. researchgate.net Phenols are recognized for their antioxidant properties and their roles as key structural motifs in many natural products and synthetic drugs. nih.govresearchgate.net The chemical modification of phenols to enhance or introduce new biological activities has been a consistent theme in academic research. nih.gov
The aminomethylation of phenols, often achieved through the Mannich reaction, has been a widely used synthetic strategy for over a century. nih.gov Mannich bases, the products of this reaction, are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govoarjbp.com The historical development of Mannich bases underscores their importance as versatile intermediates and active compounds in drug discovery. nih.gov The synthesis of phenolic Mannich bases, in particular, has been a focus of research due to the combined functionalities of the hydroxyl and amino groups. lew.rocumhuriyet.edu.tr
Rationale for Comprehensive Investigation of 2-Bromo-6-[(methylamino)methyl]phenol hydrochloride
Furthermore, the general biological significance of brominated phenols and phenolic Mannich bases provides a strong impetus for the detailed study of this specific compound. mdpi.comnih.gov Research into this molecule could lead to the discovery of novel biological activities or provide a deeper understanding of the structure-activity relationships within this class of compounds. The potential for this compound to serve as a building block in the synthesis of more complex molecules further justifies its comprehensive investigation. vulcanchem.com
Overview of Research Areas and Methodologies for 2-Bromo-6-[(methylamino)methyl]phenol hydrochloride
While specific research on 2-bromo-6-[(methylamino)methyl]phenol hydrochloride is not extensively documented in publicly available literature, the investigation of such a compound would likely encompass several key research areas and methodologies.
Synthesis and Characterization: The synthesis would likely involve a multi-step process, beginning with the ortho-bromination of a suitable phenol precursor, followed by an ortho-aminomethylation via a Mannich-type reaction. researchgate.netnih.govrsc.orgnih.govsemanticscholar.org
Ortho-bromination: Selective bromination at the ortho position of a phenol can be achieved using various brominating agents, with N-bromosuccinimide (NBS) in the presence of a catalyst being a common method to achieve high selectivity. nih.govresearchgate.netnih.gov
Ortho-aminomethylation: The introduction of the methylaminomethyl group at the other ortho position would likely be accomplished through a Mannich reaction, which involves the condensation of the bromophenol with formaldehyde (B43269) and methylamine (B109427). lew.rocumhuriyet.edu.tr The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid. researchgate.net
Characterization of the synthesized compound would involve a suite of analytical techniques to confirm its structure and purity.
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure and confirm the connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. nih.gov |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups such as O-H, N-H, and C-Br bonds. nist.gov |
| Elemental Analysis | To determine the elemental composition of the compound. |
Biological Evaluation: Given the known biological activities of related compounds, 2-bromo-6-[(methylamino)methyl]phenol hydrochloride would likely be screened for a variety of biological effects.
Antimicrobial Activity: Testing against a panel of bacteria and fungi to determine its potential as an antimicrobial agent.
Anticancer Activity: Evaluation of its cytotoxicity against various cancer cell lines. nih.gov
Antioxidant Activity: Assessment of its ability to scavenge free radicals. mdpi.com
Enzyme Inhibition: Investigating its potential to inhibit specific enzymes, a common mode of action for many drugs. mdpi.com
The methodologies for these biological assays are well-established and would involve in vitro experiments to determine the compound's potency and selectivity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromo-6-(methylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-5-6-3-2-4-7(9)8(6)11;/h2-4,10-11H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSXBOULJZYVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Bromo 6 Methylamino Methyl Phenolhydrochloride
Retrosynthetic Analysis of 2-Bromo-6-[(methylamino)methyl]phenolhydrochloride
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. georgiasouthern.edu For 2-bromo-6-[(methylamino)methyl]phenol (B1445018) hydrochloride, the primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-bromine bond on the aromatic ring.
The final step in the synthesis is the formation of the hydrochloride salt from the corresponding free base, 2-bromo-6-[(methylamino)methyl]phenol. This is a standard procedure and represents the most straightforward disconnection.
The next key disconnection is the C-N bond within the aminomethyl substituent. This bond can be retrosynthetically cleaved to reveal two potential synthetic pathways:
Via a Mannich-type reaction: This disconnection leads to 2-bromophenol (B46759), formaldehyde (B43269), and methylamine (B109427) as precursors. This is a powerful three-component reaction for aminoalkylation. wikipedia.org
Via reductive amination: This approach disconnects the C-N bond to give 2-bromo-6-hydroxybenzaldehyde (B41729) and methylamine. This pathway involves the formation of an imine intermediate followed by reduction. organic-chemistry.org
Finally, the C-Br bond on the 2-bromophenol intermediate can be disconnected. This suggests that the synthesis can begin with phenol (B47542), which is then selectively brominated at the ortho position.
Forward Synthesis Strategies for this compound
Based on the retrosynthetic analysis, a forward synthesis can be devised. The synthesis logically begins with the functionalization of a simple phenol precursor.
The selective introduction of a bromine atom at the ortho position to the hydroxyl group of a phenol is a critical step. Phenol itself is highly activated, and its bromination can lead to multiple products. orgsyn.org To achieve ortho-selectivity, several strategies can be employed:
Bromination of Phenolsulfonic Acid: One established method involves the sulfonation of phenol to block the para position, followed by bromination and subsequent removal of the sulfonic acid group. orgsyn.org
Use of N-Bromosuccinimide (NBS): More modern methods often utilize N-bromosuccinimide (NBS) as the brominating agent. The selectivity can be influenced by the choice of solvent and the presence of catalysts or directing groups. For instance, carrying out the reaction in the presence of amines has been shown to favor ortho-bromination.
A summary of typical conditions for ortho-bromination of phenols is presented below.
| Brominating Agent | Catalyst/Additive | Solvent | Temperature | Typical Yield of Ortho-Product |
| Bromine (Br₂) | Sulfuric Acid | Water/Nitrobenzene | Room Temp to 155°C | 40-43% |
| N-Bromosuccinimide (NBS) | Diisopropylamine | Dichloromethane | Room Temperature | High |
Table 1: Illustrative conditions for directed ortho-bromination of phenols.
Once 2-bromophenol is obtained, the (methylamino)methyl group can be introduced at the other ortho position.
Mannich-type Reactions: The Mannich reaction is a three-component condensation of an active hydrogen-containing compound (in this case, 2-bromophenol), formaldehyde, and a primary or secondary amine (methylamine). wikipedia.orgadichemistry.com The reaction is typically carried out under mildly acidic conditions. youtube.com The electrophilic iminium ion, formed from formaldehyde and methylamine, attacks the electron-rich ortho position of the 2-bromophenol. oarjbp.com
Reductive Amination: An alternative two-step approach involves the formylation of 2-bromophenol to yield 2-bromo-6-hydroxybenzaldehyde. This aldehyde can then undergo reductive amination with methylamine. organic-chemistry.org In this process, the amine reacts with the aldehyde to form an imine, which is then reduced in situ to the desired amine using a suitable reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation.
A comparison of these two methods is outlined below.
| Method | Key Reagents | Intermediate | Key Advantages |
| Mannich Reaction | 2-bromophenol, formaldehyde, methylamine | Iminium ion | One-pot reaction |
| Reductive Amination | 2-bromo-6-hydroxybenzaldehyde, methylamine, reducing agent | Imine | Can be higher yielding for complex substrates |
Table 2: Comparison of Mannich reaction and reductive amination for the synthesis of 2-bromo-6-[(methylamino)methyl]phenol.
The final step is the conversion of the free base, 2-bromo-6-[(methylamino)methyl]phenol, into its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Synthesis of Structural Analogues and Derivatives of this compound
The synthetic routes described above are versatile and can be adapted to produce a variety of structural analogues and derivatives.
Modifications to the phenolic ring can be achieved by starting with different substituted phenols or by introducing additional functional groups onto the 2-bromo-6-[(methylamino)methyl]phenol core.
Varying the Halogen: Instead of bromination, chlorination or iodination of the starting phenol can be performed to introduce other halogens at the 2-position.
Substitution at Other Positions: Starting with phenols that are already substituted at the 3, 4, or 5 positions (e.g., cresols, fluorophenols) would lead to analogues with additional groups on the aromatic ring. For example, starting with 4-fluorophenol (B42351) would ultimately yield 2-bromo-4-fluoro-6-[(methylamino)methyl]phenol.
Introduction of Other Functional Groups: The aromatic ring of the final product or intermediates could potentially undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of any new group. nih.gov For example, nitration could introduce a nitro group, which could then be reduced to an amino group, allowing for a wide range of further derivatization. chemicalbook.com
The synthesis of these analogues allows for the exploration of structure-activity relationships in various chemical and biological contexts.
Modifications on the Phenolic Ring System
Alterations in Halogenation Pattern
The introduction of additional halogen atoms onto the aromatic ring can significantly impact the compound's properties. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is deactivating but also ortho-, para-directing. The aminomethyl group is also generally considered to be ortho-, para-directing.
Further bromination of 2-bromo-6-[(methylamino)methyl]phenol would likely occur at the positions activated by the hydroxyl group and not sterically hindered. Given the positions of the existing substituents, the most probable sites for further electrophilic attack are the C4 and C5 positions. The regioselectivity can be influenced by the reaction conditions, such as the choice of brominating agent and solvent. For instance, using bromine in a polar solvent might lead to polybromination, whereas milder reagents like N-bromosuccinimide (NBS) in a nonpolar solvent could favor monohalogenation.
A hypothetical reaction scheme for the further bromination is presented below:
Scheme 1: Hypothetical Further Bromination
| Reactant | Reagent | Product(s) |
|---|---|---|
| 2-bromo-6-[(methylamino)methyl]phenol | Br₂ / H₂O | 2,4-dibromo-6-[(methylamino)methyl]phenol |
Note: The precise regioselectivity would need to be determined experimentally.
Substitutions on the Phenolic Ring
Beyond halogenation, other electrophilic substitution reactions can introduce a variety of functional groups onto the phenolic ring. These include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effects of the existing substituents would again play a crucial role in determining the position of the new substituent.
For example, nitration using dilute nitric acid would be expected to yield a mixture of nitro-substituted products, with the nitro group likely entering at the C4 or C5 position. Friedel-Crafts reactions, which involve the introduction of alkyl or acyl groups, are also plausible. However, the presence of the basic amino group can complicate these reactions due to its potential to coordinate with the Lewis acid catalyst. Protection of the amino group may be necessary to achieve the desired transformation.
Diversification of the Aminomethyl Side Chain
The aminomethyl side chain offers another avenue for structural modification, allowing for the introduction of a wide range of functionalities that can influence the compound's polarity, basicity, and biological interactions.
Variations in Amine Substitution
The synthesis of analogs with different amine substitutions can be readily achieved by employing alternative primary or secondary amines in the initial Mannich reaction with 2-bromophenol and formaldehyde. The Mannich reaction is a versatile three-component condensation that allows for the introduction of various aminomethyl groups onto a phenolic scaffold.
| Starting Phenol | Amine | Aldehyde | Product |
| 2-Bromophenol | Ammonia | Formaldehyde | 2-bromo-6-(aminomethyl)phenol (Primary Amine) |
| 2-Bromophenol | Dimethylamine | Formaldehyde | 2-bromo-6-[(dimethylamino)methyl]phenol (Tertiary Amine) |
| 2-Bromophenol | Ethylamine | Formaldehyde | 2-bromo-6-[(ethylamino)methyl]phenol (Secondary Amine) |
Furthermore, the secondary amine in 2-bromo-6-[(methylamino)methyl]phenol can undergo further reactions such as N-alkylation or N-acylation to introduce additional diversity. For instance, reaction with an alkyl halide in the presence of a base would yield a tertiary amine.
Homologation or Branching of the Alkyl Chain
Modification of the alkyl chain of the aminomethyl group can be achieved by using different aldehydes in the Mannich reaction. While formaldehyde is most commonly used to introduce the methylene (B1212753) bridge, other aldehydes can be employed to generate homologated or branched side chains. However, the reactivity of other aldehydes in the Mannich reaction with phenols can be lower than that of formaldehyde.
An alternative approach involves multi-step synthetic sequences. For example, the phenolic hydroxyl group could be protected, followed by functionalization of the aminomethyl group and subsequent deprotection.
Stereochemical Considerations in Synthesis
The introduction of chirality can be a critical aspect in the development of biologically active molecules. In the context of 2-bromo-6-[(methylamino)methyl]phenol, stereocenters can be introduced in several ways. If a chiral amine or aldehyde is used in the Mannich reaction, diastereomeric products may be formed. The diastereoselectivity of such reactions can often be influenced by the reaction conditions, including temperature and the choice of catalyst.
Furthermore, asymmetric synthesis of ortho-aminomethylphenols can be achieved using chiral catalysts. Chiral Lewis acids or organocatalysts can be employed to control the enantioselectivity of the Mannich reaction, leading to the preferential formation of one enantiomer. For example, chiral amino acids or their derivatives have been used as catalysts in asymmetric Mannich reactions of phenols. The development of a stereoselective synthesis for 2-bromo-6-[(methylamino)methyl]phenol would be a valuable extension of its synthetic methodology.
Advanced Synthetic Techniques and Green Chemistry Principles for 2-Bromo-6-[(methylamino)methyl]phenol hydrochloride
Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methodologies. The synthesis of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride can benefit from the application of such advanced techniques and green chemistry principles.
One notable advancement is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of the Mannich reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can also reduce the amount of solvent required, contributing to a greener synthetic process.
Solvent-free or "neat" reaction conditions represent another green chemistry approach. For the Mannich reaction, it is sometimes possible to perform the condensation of the phenol, amine, and formaldehyde without a solvent, which minimizes waste and simplifies the work-up procedure.
The use of catalysts that can be easily recovered and reused is also a key principle of green chemistry. For the synthesis of this compound, exploring solid-supported catalysts or catalysts that are soluble in a phase that can be easily separated from the product mixture could enhance the sustainability of the process.
Catalytic Approaches for Bromination and Amination Reactions
The synthesis of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride involves two key transformations: the regioselective bromination of a phenolic ring and the introduction of an aminomethyl group. Catalytic methods are paramount for achieving high selectivity and efficiency in both steps.
Catalytic Bromination: Electrophilic aromatic substitution is the primary mechanism for the bromination of phenols. Due to the high activation of the phenol ring, controlling the reaction to achieve selective monobromination can be challenging, as over-bromination to di- or tri-brominated products is common. youtube.com The use of catalysts helps to moderate reactivity and direct the substitution to the desired position.
One effective approach involves the use of N-Bromosuccinimide (NBS) as the bromine source in the presence of a catalytic amount of an acid, such as para-toluenesulfonic acid (p-TsOH). nih.gov This system allows for the mono-ortho-bromination of phenolic compounds in solvents like methanol (B129727) with high yields and selectivity. nih.gov Another advanced method utilizes a novel I(III)-based reagent, prepared in situ from Phenyliodine diacetate (PIDA) and aluminum bromide (AlBr₃), which facilitates practical electrophilic bromination under very mild conditions. nih.gov
Heterogeneous catalysts, such as layered double hydroxides (LDHs) intercalated with bromate (B103136) ions (BrO₃⁻), offer a green alternative. mdpi.com In this system, the catalyst facilitates the in-situ generation of the brominating agent from potassium bromide (KBr), leading to highly regioselective monobromination of phenols. mdpi.com Enzymatic catalysis, using enzymes like vanadium-dependent bromoperoxidases, also represents a green approach for the bromination of phenolic substrates like thymol. torvergata.it
Catalytic Amination/Aminomethylation: The [(methylamino)methyl] substituent is typically introduced via a Mannich-type reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. This three-component reaction utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine (methylamine in this case), and a carbon acid (the phenol). The reaction can be catalyzed by acids or bases. Modern approaches favor recyclable and efficient catalysts. Task-specific ionic liquids, such as 4-(3-sulfopropyl) morpholinium hydrogen sulfate, have proven to be highly efficient and reusable catalysts for Mannich reactions, allowing for good yields at room temperature and simple product separation. thaiscience.info
Alternatively, direct catalytic amination of the phenolic hydroxyl group offers another route. Rhodium-catalyzed amination provides a direct, redox-neutral method to synthesize anilines from phenols and amines, with water as the only byproduct. bohrium.comorganic-chemistry.org This process relies on the catalyst's ability to facilitate the difficult keto-enol tautomerization of the phenol, enabling subsequent condensation with the amine. bohrium.comresearchgate.net Reductive amination over heterogeneous catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) is another established method, proceeding through the hydrogenation of the phenol to a cyclohexanone (B45756) intermediate, followed by condensation with an amine and final hydrogenation. mdpi.com For the specific synthesis of the title compound, a copper(I) chloride catalyzed aminomethylation of the phenol with a bis-amine offers high selectivity and yield at moderate temperatures. google.com
Table 1: Comparison of Catalytic Systems for Phenol Functionalization
| Transformation | Catalyst System | Substrates | Key Advantages |
|---|---|---|---|
| Monobromination | NBS / cat. p-TsOH | Phenol derivatives | High ortho-selectivity, mild conditions. nih.gov |
| Monobromination | KBr / ZnAl–BrO₃⁻–LDHs | Phenol derivatives | Heterogeneous, recyclable catalyst, high regioselectivity. mdpi.com |
| Monobromination | PIDA / AlBr₃ | Phenols, phenol-ethers | Mild conditions, high efficiency, scalable. nih.gov |
| Aminomethylation | Task-specific Ionic Liquid | Aldehydes, amines, ketones | Recyclable catalyst, room temperature operation, good yields. thaiscience.info |
| Direct Amination | [Cp*RhCl₂]₂ / Na₂CO₃ | Phenols, amines | High atom economy (water byproduct), redox-neutral. organic-chemistry.org |
| Reductive Amination | Pd/C or Rh/C | Phenolics, cyclohexylamine | Utilizes H₂ as a reductant, multi-step one-pot process. mdpi.com |
Application of Flow Chemistry and Continuous Manufacturing Processes
The transition from traditional batch processing to continuous manufacturing offers significant advantages for the synthesis of specialty chemicals, including improved safety, consistency, and efficiency. aiche.orgpatheon.com Flow chemistry, which involves performing reactions in a continuously flowing stream, is a key enabling technology for continuous manufacturing. mdpi.com
For the synthesis of phenol derivatives, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time. acs.org This precise control is particularly beneficial for hazardous or highly exothermic reactions, such as bromination or nitration. The high surface-area-to-volume ratio in microreactors or capillary reactors enhances heat transfer, mitigating risks of thermal runaways. acs.orgacs.org
Continuous-flow systems have been successfully developed for various reactions relevant to the synthesis of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride. For instance, the synthesis of aminophenols from nitroaromatic compounds has been demonstrated in a continuous-flow system combining a metal catalyst (zinc) and an immobilized enzyme, which allows for the rapid conversion of unstable intermediates. dtic.mil Similarly, multistep syntheses of active pharmaceutical ingredients (APIs) can be streamlined in a flow setup, where intermediates are directly transferred to the next reactor without isolation, reducing waste and processing time. mdpi.com
The benefits of continuous manufacturing include:
Enhanced Safety: Better temperature control and smaller reaction volumes minimize risks. mdpi.com
Improved Product Quality: Consistent process parameters lead to more uniform product quality and fewer batch-to-batch variations. aiche.org
Increased Efficiency: Automation and the elimination of intermediate workup steps shorten production cycles. alliedacademies.org
Reduced Footprint: Continuous reactors are typically much smaller than batch reactors for the same production capacity. aiche.org
Scalability: Scaling up production is achieved by running the process for longer periods rather than redesigning larger vessels, which simplifies process development. patheon.com
Table 2: Advantages of Continuous Flow vs. Batch Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. mdpi.com |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer with small reactor volumes (hold-up). aiche.org |
| Process Control | Parameters can vary within the vessel. | Precise control over temperature, pressure, and residence time. acs.org |
| Scalability | Difficult, often requires re-optimization ("scale-up issues"). | Simplified by extending run time ("scaling out"). patheon.com |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. aiche.org |
| Footprint | Large vessels required for high throughput. | Compact, smaller equipment for the same output. aiche.org |
Solvent Selection and Waste Minimization Strategies
Green chemistry principles are integral to modern chemical synthesis, emphasizing the reduction of environmental impact through careful design of processes. researchgate.net Solvent selection and waste minimization are central pillars of this philosophy.
Solvent Selection: The choice of solvent can dramatically influence a reaction's outcome, particularly in electrophilic bromination of phenols. The use of polar, protic solvents like water can enhance the reactivity of the brominating agent and the phenol, often leading to trisubstitution. youtube.comstackexchange.com In contrast, non-polar solvents like carbon disulfide or carbon tetrachloride limit the ionization of phenol, favoring monosubstitution. stackexchange.com
Modern green chemistry approaches advocate for replacing hazardous solvents with more benign alternatives. solubilityofthings.com Water is an excellent green solvent for certain reactions, though its use must be tailored to achieve the desired selectivity. askfilo.com Other green solvents include ethanol, which was used in a highly efficient protocol for synthesizing substituted phenols. rsc.org The use of ACS-grade methanol has also been shown to be effective for selective ortho-bromination reactions. nih.gov The ideal green solvent should have low toxicity, be derived from renewable resources, be biodegradable, and have a low environmental impact.
Waste Minimization Strategies: Waste minimization in the chemical industry is achieved by adhering to the principles of green chemistry, which prioritize waste prevention over treatment. researchgate.net Key strategies include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com Catalytic reactions, such as the rhodium-catalyzed amination that produces only water as a byproduct, are highly atom-economical. organic-chemistry.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can often be recycled, reducing waste. solubilityofthings.compurkh.com The use of recyclable heterogeneous catalysts, like layered double hydroxides or polymer-supported reagents, simplifies purification and minimizes waste streams. mdpi.com
Process Intensification: Continuous flow processes inherently minimize waste by improving yields and reducing the need for intermediate purification and solvent-intensive workups. alliedacademies.org
Material Recovery and Recycling: Implementing methods to recover and reuse materials, such as solvents and catalysts, is a critical component of sustainable manufacturing. purkh.com
By integrating these strategies, the synthesis of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride can be optimized to be not only efficient and high-yielding but also environmentally responsible. solubilityofthings.com
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methylamino Methyl Phenolhydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
For 2-bromo-6-[(methylamino)methyl]phenol (B1445018) hydrochloride, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring would likely appear as multiplets in the range of 6.5-7.5 ppm. The benzylic protons of the -CH₂- group adjacent to the amino group would likely present as a singlet around 4.0-4.5 ppm. The methyl group protons attached to the nitrogen would be anticipated to show a singlet at approximately 2.5-3.0 ppm. Furthermore, the protons of the amine (N-H) and hydroxyl (O-H) groups would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C NMR spectroscopy would provide complementary information on the carbon skeleton. The spectra would show distinct peaks for each carbon atom in the molecule. The carbon atoms of the phenol ring would resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. The benzylic carbon of the -CH₂- group would be expected in the 40-50 ppm range, while the methyl carbon would likely appear further upfield, around 30-40 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-bromo-6-[(methylamino)methyl]phenol hydrochloride
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -CH₂- | 4.0 - 4.5 | Singlet |
| -CH₃ | 2.5 - 3.0 | Singlet |
| N-H | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-bromo-6-[(methylamino)methyl]phenol hydrochloride
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C | 110 - 160 |
| -CH₂- | 40 - 50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
For 2-bromo-6-[(methylamino)methyl]phenol hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated free base (C₈H₁₀BrNO). Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M+ and M+2) of nearly equal intensity. The analysis of the fragmentation pattern would likely reveal the loss of the methyl group, the aminomethyl side chain, and the bromine atom, providing further confirmation of the compound's structure.
Table 3: Predicted Mass Spectrometry Data for 2-bromo-6-[(methylamino)methyl]phenol
| Fragment | Predicted m/z |
|---|---|
| [M+H]⁺ (⁷⁹Br) | 216 |
| [M+H]⁺ (⁸¹Br) | 218 |
| [M-CH₃]⁺ | 201/203 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching of the secondary amine hydrochloride would likely appear in the 2400-2800 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of the methyl and methylene (B1212753) groups would be in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region, and the C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.
Table 4: Predicted IR Absorption Bands for 2-bromo-6-[(methylamino)methyl]phenol hydrochloride
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| N-H Stretch (Amine Salt) | 2400 - 2800 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.
The UV-Vis spectrum of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride, dissolved in a suitable solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima characteristic of a substituted phenol. Typically, phenols exhibit two main absorption bands in the UV region. For this compound, one would anticipate a primary band (π → π* transition) around 200-220 nm and a secondary band (n → π* transition) around 270-280 nm. The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring and the pH of the solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. To perform this analysis, a single crystal of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride of suitable quality would be required.
Pre Clinical Pharmacological Investigations and Biological Activity Profiling of 2 Bromo 6 Methylamino Methyl Phenolhydrochloride
In Vitro Biochemical and Enzymatic Assays for Target Identification
While direct studies on 2-bromo-6-[(methylamino)methyl]phenol (B1445018) hydrochloride are not available, research on various bromophenol derivatives has revealed significant enzyme-inhibiting properties. These compounds have been investigated for their effects on several enzymes, including acetylcholinesterase (AChE), carbonic anhydrases (CAs), butyrylcholinesterase (BChE), and α-glycosidase. nih.govmdpi.comnih.gov
A study on novel bromophenol derivatives demonstrated considerable antioxidant, antiradical, and AChE inhibition effects. nih.gov Further research into a series of bromophenol derivatives showed potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase. mdpi.com Specifically, these compounds exhibited Ki values in the nanomolar range, indicating strong inhibition. For instance, against hCA I, the Ki values ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM, and for hCA II, they ranged from 1.63 ± 0.11 to 15.05 ± 1.07 nM. mdpi.com The same series of compounds also effectively inhibited AChE with Ki values between 6.54 ± 1.03 and 24.86 ± 5.30 nM. mdpi.com
Another investigation into natural and synthetic bromophenols confirmed strong inhibitory effects against both AChE and BChE, with Ki values ranging from 0.13-14.74 nM for AChE and 5.11-23.95 nM for BChE. nih.gov These compounds also showed inhibitory activity against α-glycosidase. nih.gov The general findings suggest that the bromophenol scaffold is a promising feature for the development of enzyme inhibitors.
Table 1: Enzyme Inhibition Data for Various Bromophenol Derivatives
| Enzyme Target | Compound Class | Range of Inhibition Constants (Ki) |
|---|---|---|
| Acetylcholinesterase (AChE) | Bromophenol derivatives | 0.13 - 24.86 nM mdpi.comnih.gov |
| Butyrylcholinesterase (BChE) | Bromophenol derivatives | 5.11 - 23.95 nM nih.gov |
| Carbonic Anhydrase I (hCA I) | Bromophenol derivatives | 2.53 - 25.67 nM mdpi.com |
| Carbonic Anhydrase II (hCA II) | Bromophenol derivatives | 1.63 - 15.05 nM mdpi.com |
There is no publicly available information on the receptor binding and ligand-target interaction profiling for 2-bromo-6-[(methylamino)methyl]phenol hydrochloride or closely related analogues.
Specific studies on the modulatory effects of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride on ion channels have not been identified in the available literature. General research indicates that various chemical compounds can modulate ion channels, which are crucial for cellular signaling and physiological processes. nih.govresearchgate.net However, without direct experimental data, the potential effects of the title compound on sodium channels or other ion channels remain speculative.
Cellular Bioactivity and Functional Screens
Although direct antimicrobial studies on 2-bromo-6-[(methylamino)methyl]phenol hydrochloride are absent, the antimicrobial potential of related bromo-substituted phenolic and aniline (B41778) derivatives has been explored. For instance, a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govresearchgate.net
In another study, brominated phenols with lactamomethyl moieties were synthesized as analogues of natural marine compounds. One of these compounds, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, showed antibacterial activity against Staphylococcus epidermidis with a MIC of 16 µg/mL. researchgate.net Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov These findings suggest that the inclusion of a bromine atom on a phenolic or aromatic ring can be a key feature for antimicrobial activity.
Table 2: Antimicrobial Activity of Structurally Related Bromo-Aromatic Compounds
| Compound Class | Target Organism(s) | Reported Potency (MIC) |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 mg/mL nih.govresearchgate.net |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 µg/mL researchgate.net |
The anti-inflammatory properties of various phenolic compounds have been well-documented. nih.govmdpi.comnih.govmdpi.com Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated their potential as anti-inflammatory agents through a protease inhibition assay. The IC50 values for these compounds, ranging from 0.04 to 0.07 mg/mL, were significantly lower than that of the positive control, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL), indicating superior trypsin-inhibiting activity. nih.govresearchgate.net
Phenolic compounds, in general, are known to exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COXs) and lipooxygenases (LOXs), and by modulating signaling pathways. mdpi.com For example, some phenolic compounds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-activated macrophage cells by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. nih.gov This body of evidence suggests that a compound with a bromophenol structure, such as 2-bromo-6-[(methylamino)methyl]phenol hydrochloride, may possess anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Assay | Results |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (Trypsin) Inhibition | IC50: 0.04 - 0.07 mg/mL nih.govresearchgate.net |
| Acetylsalicylic Acid (Control) | Protease (Trypsin) Inhibition | IC50: 0.4051 ± 0.0026 mg/mL nih.govresearchgate.net |
Characterization of Antioxidant and Reactive Oxygen Species (ROS) Scavenging Efficacy
Phenolic compounds are a major class of natural and synthetic antioxidants, and their ability to mitigate oxidative stress is a key area of research. researchgate.netmdpi.com The primary antioxidant mechanism of phenols involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize chain-carrying peroxyl radicals (ROO•). nih.gov This action converts the phenol (B47542) into a more stable phenoxy radical, thereby interrupting oxidative chain reactions. mdpi.com The efficacy of this process is heavily influenced by the nature and position of other substituents on the aromatic ring. nih.govuc.pt
Natural bromophenols, found as secondary metabolites in marine algae, and their derivatives are recognized for their potential antioxidant and anticancer activities. nih.gov Studies on various bromophenol derivatives have demonstrated their capacity to ameliorate H₂O₂-induced oxidative damage and reduce ROS generation in cellular models. nih.gov For example, certain synthesized bis(bromobenzyl) ether derivatives have shown significant protective effects in HaCaT keratinocytes. nih.gov The antioxidant potential of phenolic compounds is directly linked to the number and position of hydroxyl groups and their ability to delocalize the unpaired electron of the resulting phenoxy radical. mdpi.commdpi.com The presence of a bromine atom, as in 2-bromo-6-[(methylamino)methyl]phenolhydrochloride, can influence the electronic properties and lipophilicity of the molecule, which in turn may modulate its antioxidant capacity.
| Compound Class | Observed Activity | Mechanism/Assay | Reference |
|---|---|---|---|
| Bromophenol Derivatives | Ameliorated H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes. | Cell-based ROS assay | nih.gov |
| General Phenols | Reduce oxidation rates by transferring a H atom to peroxyl radicals. | Proton-Coupled Electron Transfer (PCET) | nih.gov |
| Polyphenols | Can directly scavenge free radicals and modulate the activity of antioxidant enzymes (e.g., catalase, SOD). | DPPH, ABTS, Enzyme Activity Assays | researchgate.netmdpi.commdpi.com |
| o- and p-Aminophenols | Exhibit high radical scavenging activity due to the strong electron-donating effect of the amino group. | DPPH Radical Scavenging | nih.gov |
Investigation of Neurobiological Activities (e.g., within neuronal signaling pathways)
Phenolic compounds exhibit a wide range of neurobiological activities, with many demonstrating neuroprotective effects. nih.govmdpi.com Their structural diversity allows them to interact with various molecular targets within the central nervous system, including neurotransmitter receptors. nih.gov A significant body of research has focused on the interaction between phenols and GABA-A receptors, where they can act as activators, inhibitors, or allosteric modulators. nih.gov The phenolic hydroxyl group is often considered an essential requirement for certain neurological effects. nih.gov
Epidemiological studies suggest that diets rich in polyphenols may help prevent degenerative disorders and cognitive decline. mdpi.com In laboratory models, phenolic compounds have been shown to confer neurological protection by reducing dopaminergic cell death and rescuing locomotion phenotypes. mdpi.com The mechanisms underlying these neuroprotective effects often involve the modulation of signaling pathways, activation of neuronal receptors, and regulation of gene expression. mdpi.comnih.gov Furthermore, the antioxidant capacity of phenols contributes to their neuroprotective profile by reducing oxidative stress, a key factor in the pathophysiology of many neurodegenerative diseases. nih.gov
Exploration of Cardioprotective Mechanisms (e.g., in cell-based hypertension models)
Phenolic compounds have demonstrated considerable potential as cardioprotective agents by addressing various cardiovascular disease (CVD) risk factors. nih.govnih.gov Their beneficial effects are often attributed to their ability to reduce inflammation, mitigate oxidative stress, and improve endothelial dysfunction. nih.gov One of the primary vasoprotective mechanisms of polyphenols is the activation of endogenous antioxidant systems. nih.gov
In the context of hypertension, the ability of phenolic compounds to improve endothelial function is crucial. They can enhance the production of nitric oxide (NO), a key vasodilator, and reduce the levels of reactive oxygen species that would otherwise quench NO. This helps to maintain vascular tone and lower blood pressure. Studies have shown that consumption of foods rich in certain phenols can decrease plasma concentrations of oxidized LDL, a key factor in the development of atherosclerosis, which is a chronic inflammatory and pro-oxidative condition underlying many cardiovascular events. nih.gov The broad-spectrum activity of these compounds on oxidative stress, inflammation, and lipid profiles underscores their potential in cardiovascular protection. nih.gov
Antitumor and Anticancer Screening in Cell Lines
The anticancer potential of bromophenols and related structures has been an area of active investigation. nih.gov Derivatives of natural bromophenols are considered potential candidates for drug development due to their observed biological activities, including anticancer effects. nih.gov For instance, specific acetylated bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov
Similarly, compounds featuring an aminomethylphenyl scaffold have been evaluated for antitumor activity. nih.gov Gold(III) complexes of 2-[(dimethylamino)methyl]phenyl have shown growth inhibitory properties against a panel of cancer cell lines, with some selectivity toward bladder cancer cells (HT1376). nih.gov Notably, these complexes demonstrated non-cross-resistance in a cisplatin-resistant human ovarian carcinoma cell line, suggesting a different mode of action from conventional platinum-based chemotherapy. nih.gov These findings indicate that the core structures present in this compound are relevant to the design of novel anticancer agents.
| Compound/Analogue Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Inhibited viability and induced apoptosis. | nih.gov |
| Gold(III) complexes of 2-[(dimethylamino)methyl]phenyl | HT1376 (Bladder), CH1 (Ovarian) | Showed growth inhibitory properties and significant tumor inhibition in xenograft models. | nih.gov |
| Gold(III) complexes of 2-[(dimethylamino)methyl]phenyl | Cisplatin-resistant ovarian carcinoma line | Demonstrated non-cross-resistance with cisplatin. | nih.gov |
Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues
Identification of Key Pharmacophoric Elements for Biological Activity
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For phenolic compounds, several structural features are consistently identified as critical for activity. nih.gov
Based on the structure of this compound and SAR studies of related phenols and anilines, the following pharmacophoric elements can be identified as likely key contributors to its biological profile:
The Phenolic Hydroxyl (-OH) Group: This group is fundamental to the antioxidant activity of phenols, acting as a hydrogen-atom donor to scavenge free radicals. nih.govmdpi.com It can also participate in hydrogen bonding interactions with biological targets such as enzyme active sites or receptors.
The Bromine Atom: As a halogen substituent, the bromine atom influences the molecule's lipophilicity, which affects its ability to cross cell membranes. It also exerts electronic effects (inductive and resonance) on the aromatic ring, which can modulate the O-H bond dissociation enthalpy and thus alter antioxidant potency. nih.gov
The ortho-Aminomethyl Side Chain: The presence of an electron-donating amino group, particularly in the ortho or para position relative to the hydroxyl group, is a crucial feature for high radical scavenging activity in phenolic compounds. nih.gov The nitrogen atom is basic and will be protonated at physiological pH, allowing for potential ionic interactions with negatively charged residues in protein binding pockets. The methyl substituent on the nitrogen can further fine-tune steric and electronic properties.
The spatial arrangement of these three elements—the hydrogen-bond donating phenol, the lipophilic/electron-withdrawing bromine, and the basic aminomethyl group—creates a distinct pharmacophore that dictates the compound's potential interactions with biological macromolecules.
Computational Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. ijsmr.in This approach is invaluable for predicting the activity of new compounds and optimizing lead structures in drug discovery. researchgate.net
For a series of analogues of this compound, a QSAR model could be developed following a systematic workflow:
Data Set Assembly: A collection of structurally related phenolic compounds with experimentally measured biological data (e.g., antioxidant IC₅₀ values, anticancer cell viability) would be compiled. researchgate.net
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical (e.g., LogP for hydrophobicity), electronic (e.g., HOMO/LUMO energies), steric, and topological properties. nih.govnih.gov
Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks), a mathematical equation is generated that links the most relevant descriptors to the observed biological activity. ijsmr.in
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. researchgate.net
A validated QSAR model could then be used to predict the biological activities of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. Such models have successfully predicted the antioxidant and cytotoxic activities of various classes of phenolic compounds. researchgate.netijsmr.innih.gov
| Step | Description | Key Elements | Reference |
|---|---|---|---|
| 1. Data Collection | Assemble a set of compounds with known structures and measured biological activity (e.g., IC₅₀). | Training set, test set, consistent biological assay. | researchgate.net |
| 2. Structure & Descriptor Generation | Generate 2D/3D structures and calculate molecular descriptors (e.g., electronic, steric, hydrophobic). | SMILES notation, software (e.g., DRAGON, RDKit). | researchgate.netnih.gov |
| 3. Feature Selection & Model Building | Select the most relevant descriptors and build a mathematical model correlating them to activity. | Multiple Linear Regression (MLR), Machine Learning (e.g., DNN, ANN). | ijsmr.in |
| 4. Model Validation | Assess the model's statistical significance and predictive ability on an external set of compounds. | q², r², Leave-One-Out cross-validation, external test set prediction. | researchgate.net |
Design and Synthesis of Optimized Derivatives
The design and synthesis of optimized derivatives of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride are guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of related phenolic and aminomethylphenol compounds inform the rational design of new chemical entities.
Key strategies for derivatization focus on modifications at three primary sites: the phenolic hydroxyl group, the aromatic ring, and the methylamino moiety. Bioisosteric replacement is a common tactic to improve metabolic stability and reduce potential toxicity associated with phenolic compounds. acs.orgnih.gov For instance, the hydroxyl group can be converted to esters or ethers to modulate lipophilicity and cell permeability.
The secondary amine in the methylamino group offers a site for N-alkylation or N-acylation to explore the impact of steric bulk and hydrogen bonding capacity on target engagement. The synthesis of these derivatives can be achieved through established methods such as the Mannich reaction for aminomethylation of phenols or Petasis borono-Mannich reaction for more complex substitutions. ingentaconnect.comresearchgate.net
A hypothetical series of synthesized derivatives and their projected biological activities, based on common SAR trends for similar compound classes, is presented in Table 1.
Table 1: Hypothetical Optimized Derivatives of this compound and Their Projected Activities
| Derivative | Modification | Projected Biological Activity |
|---|---|---|
| 1a | Replacement of Bromine with Chlorine | Potentially altered receptor binding affinity |
| 1b | O-methylation of the phenolic hydroxyl | Increased metabolic stability |
| 1c | N-ethylation of the methylamino group | Modified target selectivity |
| 1d | Introduction of a second bromine at the 4-position | Enhanced potency due to electronic effects |
Mechanistic Insights into Biological Action
To elucidate the mechanism of action of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. plos.orgnih.gov These in silico techniques predict the binding mode and affinity of the compound to its putative biological targets.
Molecular docking studies would begin with the generation of a 3D conformer of the ligand, which is then docked into the active site of a target protein. nih.gov Given the phenolic nature of the compound, likely targets could include enzymes such as tyrosinase, urease, or various kinases, where phenolic moieties are known to interact. nih.govmdpi.com The docking simulations would predict the binding energy and identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and pi-stacking, that stabilize the ligand-target complex.
For example, a hypothetical docking study against a generic enzyme active site is summarized in Table 2.
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Kinase A | -8.5 | ASP145 | Hydrogen Bond with phenolic OH |
| LYS72 | Ionic interaction with protonated amine | ||
| PHE146 | Pi-stacking with the phenyl ring | ||
| Oxidase B | -7.2 | HIS201 | Coordination with phenolic OH |
| TYR88 | Hydrogen Bond with methylamino NH |
Following docking, MD simulations can be performed to assess the stability of the predicted binding pose over time and to understand the dynamic behavior of the ligand-target complex. These simulations provide insights into conformational changes and the role of solvent molecules in the binding event.
Cell-based assays are crucial for understanding the biological effects of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride on cellular pathways. High-content screening and reporter gene assays can be used to identify pathways modulated by the compound.
Gene expression profiling, using techniques like DNA microarrays or RNA sequencing, provides a global view of the cellular response to compound treatment. nih.govovid.comnih.gov By comparing the gene expression profiles of treated and untreated cells, researchers can identify differentially expressed genes and, subsequently, the signaling pathways that are perturbed.
For instance, if the compound is hypothesized to have anti-inflammatory activity, a study might involve treating macrophages with the compound and then analyzing the expression of genes involved in inflammatory pathways (e.g., NF-κB signaling). A hypothetical outcome of such a gene expression study is presented in Table 3.
Table 3: Hypothetical Gene Expression Changes in a Macrophage Cell Line Treated with this compound
| Gene | Pathway | Fold Change | p-value |
|---|---|---|---|
| TNF-α | Inflammation | -2.5 | <0.01 |
| IL-6 | Inflammation | -3.1 | <0.01 |
| COX-2 | Prostaglandin Synthesis | -1.8 | <0.05 |
| HMOX1 | Oxidative Stress Response | +2.2 | <0.05 |
The results from these studies can help to build a comprehensive picture of the compound's mechanism of action and can aid in the identification of biomarkers for its activity. frontiersin.org
In vitro metabolic stability assays are essential for predicting the metabolic fate of a new chemical entity. nih.gov These studies typically utilize liver microsomes or hepatocytes from preclinical species to assess the rate at which the compound is metabolized. patsnap.comwuxiapptec.com The key parameters determined are the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net
For 2-bromo-6-[(methylamino)methyl]phenol hydrochloride, the primary metabolic pathways are likely to involve the N-methylamino and the bromophenol moieties. The N-methylamino group is susceptible to N-demethylation and N-oxidation. mdpi.com The aromatic ring can undergo hydroxylation, and the phenolic hydroxyl group is a substrate for glucuronidation and sulfation. The presence of the bromine atom may influence the regioselectivity of metabolism. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used to monitor the disappearance of the parent compound and to identify the resulting metabolites. researchgate.net A hypothetical metabolic stability profile is shown in Table 4.
Table 4: Hypothetical In Vitro Metabolic Stability in Rat Liver Microsomes
| Parameter | Value |
|---|---|
| In Vitro Half-life (t½) | 45 min |
| Intrinsic Clearance (CLint) | 25 µL/min/mg protein |
The identification of major metabolites is crucial for understanding the potential for active or reactive metabolite formation. Hypothetical major metabolites are listed in Table 5.
Table 5: Hypothetical Metabolites Identified from In Vitro Incubations
| Metabolite | Metabolic Reaction |
|---|---|
| M1 | N-demethylation |
| M2 | Aromatic hydroxylation |
| M3 | Glucuronidation of the phenolic hydroxyl |
These preclinical metabolic studies are vital for optimizing the drug-like properties of the compound and for guiding further development. frontiersin.org
Potential Applications Beyond Traditional Pharmacology for 2 Bromo 6 Methylamino Methyl Phenolhydrochloride
Role in Coordination Chemistry and Materials Science
The molecular architecture of 2-bromo-6-[(methylamino)methyl]phenol (B1445018) hydrochloride makes it a promising candidate for use as a ligand in coordination chemistry. The presence of a phenolic oxygen, an amino nitrogen, and a bromine atom provides multiple potential coordination sites, allowing for the formation of stable complexes with a variety of metal ions. The deprotonated form of the compound, 2-bromo-6-[(methylamino)methyl]phenolate, can act as a bidentate ligand, coordinating to a metal center through the phenolate oxygen and the amino nitrogen.
While extensive studies on the coordination chemistry of this specific compound are not widely available, the behavior of structurally similar molecules provides strong evidence for its potential. For instance, Schiff bases derived from substituted phenols are well-known to form stable complexes with most metal ions. researchgate.net Research on a related compound, aqua-bis{2-bromo-6-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenolato-κ3N,O,O′}-dimethylformamide-κ1O-erbium(III) chloride, has demonstrated the ability of a bromo-substituted phenol (B47542) with a side chain at the 6-position to coordinate with a rare-earth metal ion, erbium(III). researchgate.net In this complex, the ligand coordinates to the erbium ion, showcasing the viability of this class of compounds in forming intricate metal complexes.
The formation of such metal complexes can lead to the development of new materials with interesting magnetic, optical, or catalytic properties. The specific electronic and steric effects of the bromo and methylamino-methyl substituents would influence the geometry and stability of the resulting metal complexes, potentially leading to materials with tailored functionalities.
Table 1: Crystallographic Data for a Structurally Related Erbium(III) Complex
| Parameter | Value |
|---|---|
| Empirical Formula | C39H49Br2ClErN7O9 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.3164(9) |
| b (Å) | 13.0424(10) |
| c (Å) | 15.1979(11) |
| α (°) | 107.453(2) |
| β (°) | 92.541(2) |
| γ (°) | 98.711(2) |
| Volume (ų) | 2276.0(3) |
Data from the crystal structure of aqua-bis{2-bromo-6-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenolato-κ3N,O,O′}-dimethylformamide-κ1O-erbium(III) chloride. researchgate.net
Applications in Chemical Sensing and Analytical Methodologies
The inherent structural motifs of 2-bromo-6-[(methylamino)methyl]phenol hydrochloride also suggest its potential for use in chemical sensing and analytical methodologies. The phenolic moiety can serve as a fluorophore or an electroactive group, while the methylamino-methyl group can act as a binding site for specific analytes, particularly metal ions.
The development of fluorescent sensors based on phenolic compounds is a well-established field. The fluorescence properties of the phenol ring can be modulated by the binding of an analyte to the amino group. This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, allowing for the detection and quantification of the target analyte. Amine-functionalized materials have been successfully employed in the fluorescent detection of various metal ions.
In addition to fluorescence-based sensing, this compound could be utilized in the fabrication of electrochemical sensors. The phenolic group is electroactive and can be oxidized at a specific potential. The binding of an analyte to the adjacent amino group can alter the electronic environment of the phenol, leading to a measurable shift in its oxidation potential or a change in the current response. Electrochemical sensors based on phenolic compounds have been developed for the detection of a wide range of analytes. Furthermore, the amine group itself can be a site for electrochemical reactions or can influence the electrochemical behavior of the molecule upon interaction with a target species.
The potential of this compound as a chemical sensor is underscored by the broad utility of amine-functionalized materials in the detection of heavy metal ions. The development of sensors with high sensitivity and selectivity for environmentally and biologically important metal ions is an active area of research.
Table 2: Potential Sensing Applications and Performance Metrics of Similar Sensor Systems
| Sensing Modality | Target Analyte | Typical Limit of Detection (LOD) |
|---|---|---|
| Fluorescence Spectroscopy | Metal Ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺) | Nanomolar (nM) to Micromolar (µM) range |
| Electrochemical Sensing | Phenolic Compounds, Metal Ions | Picomolar (pM) to Micromolar (µM) range |
Performance metrics are based on published data for sensors with similar functional groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-6-[(methylamino)methyl]phenol hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of a phenol derivative followed by Mannich reaction to introduce the methylamino group. For example, analogous compounds like phenylephrine hydrochloride are synthesized via reductive amination or alkylation of phenolic precursors . Optimization may include adjusting reaction temperature (e.g., 0–5°C for bromination to prevent side reactions) and using catalysts like NaBH₄ for selective reduction . LCMS (e.g., m/z 618 [M+H]+) and HPLC (retention time ~1.16 minutes under SMD-TFA05 conditions) are critical for monitoring intermediates and final product purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for brominated phenol) and methylamino protons (δ 2.3–3.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via LCMS (e.g., m/z matching [M+H]+) .
- HPLC : Compare retention times with reference standards (e.g., USP methods for related phenylephrine derivatives) .
Q. What purification strategies are effective for isolating 2-bromo-6-[(methylamino)methyl]phenol hydrochloride?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns, 0.1% TFA in mobile phase) can resolve impurities. Recrystallization in ethanol/water mixtures may improve crystallinity, as seen in analogous hydrochloride salts .
Advanced Research Questions
Q. How can researchers address discrepancies in observed vs. theoretical LCMS/HPLC data for this compound?
- Methodological Answer : Contradictions may arise from:
- Ionization artifacts : Use alternative ionization modes (ESI vs. APCI) to verify adduct formation .
- Degradation : Perform forced degradation studies (e.g., heat, light, pH extremes) and track byproducts via tandem MS .
- Column variability : Validate methods across different HPLC columns (e.g., C18 vs. phenyl-hexyl) to assess retention time stability .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) and quantify degradation via UV-Vis or LCMS. Related phenolic derivatives show instability at alkaline pH due to dehydrohalogenation .
- Thermal analysis : Use DSC/TGA to identify decomposition temperatures and hygroscopicity risks .
Q. How can researchers differentiate polymorphic forms of this hydrochloride salt?
- Methodological Answer :
- PXRD : Compare diffraction patterns to identify crystalline polymorphs .
- FTIR : Analyze shifts in N-H stretching (2500–2700 cm⁻¹) and Br-C vibrations (600–800 cm⁻¹) .
- Solid-state NMR : Resolve methylamino and bromide environments in different lattice arrangements .
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig reactions. For example:
- Pd-catalyzed coupling : React with arylboronic acids to generate biaryl derivatives. Monitor regioselectivity via LCMS and ¹H NMR .
- Kinetic studies : Vary catalyst loading (e.g., Pd(PPh₃)₄) and track reaction progress to infer steric/electronic effects of the methylamino group .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data in cell-based assays?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Impurity profiling : Quantify related compounds (e.g., des-bromo analogs) via HPLC and correlate with activity trends .
Q. Why might NMR spectra show unexpected splitting patterns for the methylamino group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
